

# Application Notes: Sodium Adipate (E356) in Food and Pharmaceutical Development

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Compound of Interest		
Compound Name:	Sodium adipate	
Cat. No.:	B1210749	Get Quote

#### 1. Introduction

**Sodium adipate** (Disodium hexanedioate, Na<sub>2</sub>C<sub>6</sub>H<sub>8</sub>O<sub>4</sub>) is the sodium salt of adipic acid, a six-carbon dicarboxylic acid.[1] It is designated as food additive E356 in Europe and is utilized primarily as an acidity regulator, buffering agent, and flavor enhancer.[1][2] Appearing as a white, odorless, crystalline powder, it is readily soluble in water, a key characteristic for its application in aqueous food and drug formulations.[1][3][4][5] While adipic acid occurs rarely in nature, commercial **sodium adipate** is produced synthetically.[6] Its primary function is to stabilize the pH of a product, which can extend shelf life, ensure flavor consistency, and control gelling processes.[7]

#### 2. Physicochemical Properties and Specifications

**Sodium adipate**'s utility is grounded in its chemical properties, particularly those of its parent acid, adipic acid. Adipic acid is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 4.4 and 5.4. This allows **sodium adipate** to act as an effective buffer in the pH range of roughly 3.5 to 6.4.



Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>8</sub> Na <sub>2</sub> O <sub>4</sub>	[2][3]
Molar Mass	190.10 g/mol	[3][4]
Appearance	White crystalline powder or granules	[1][4]
E Number	E356	[2]
CAS Number	7486-38-6	[3]
Solubility in Water	Approx. 50 g / 100 mL (at 20 °C)	[3][4]
pKa of Adipic Acid	pKa <sub>1</sub> ≈ 4.4, pKa <sub>2</sub> ≈ 5.4	
EU Maximum Usage Level	Up to 5,000 mg/kg (in specific desserts and bakery products)	[8]

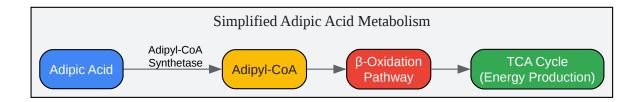
#### 3. Applications

- Food & Beverage Industry: **Sodium adipate** is employed to provide a long-lasting sour taste and to maintain a target pH.[9] It is used in powdered beverage and dessert mixes, fillings and glazes for baked goods, gelatins, puddings, and fruit juices.[7][9] Its buffering capacity is crucial for preventing spoilage and ensuring consistent texture and flavor.[7]
- Pharmaceutical Development: In drug formulation, sodium adipate is used as a buffering
  agent in oral medications, such as antacids and effervescent tablets.[1] It has been
  incorporated into polymeric coatings of controlled-release drug systems to modulate the
  internal pH, thereby achieving a zero-order release profile for certain drugs.[1][6]

#### 4. Metabolic Overview

When consumed, adipates are metabolized in the body or excreted in the urine.[1] Adipic acid can enter the tricarboxylic acid (TCA) cycle by first being converted to adipyl-CoA. From there, it is metabolized via beta-oxidation to produce energy.







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